2-Methyl-2-nitropropyl methanesulfonate

Description

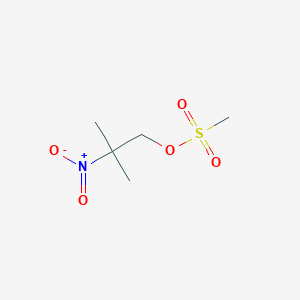

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-2-nitropropyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO5S/c1-5(2,6(7)8)4-11-12(3,9)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLNVNMYSVRTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COS(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations into the Reactivity of 2 Methyl 2 Nitropropyl Methanesulfonate

Nucleophilic Displacement of the Methanesulfonate (B1217627) Leaving Group

The carbon atom bonded to the methanesulfonate (mesylate) group in 2-methyl-2-nitropropyl methanesulfonate is a primary carbon. Typically, primary substrates are excellent candidates for bimolecular nucleophilic substitution (SN2) reactions. However, the substrate's neopentyl-type skeleton introduces significant steric challenges that drastically alter its reactivity profile.

The SN2 reaction proceeds via a one-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). pitt.edu This leads to a trigonal bipyramidal transition state and results in the inversion of stereochemical configuration. pitt.edu For this compound, the substrate is a neopentyl-type system. The carbon atom adjacent (at the beta position) to the primary electrophilic carbon is a quaternary carbon, substituted with two methyl groups and a nitro group.

This bulky group effectively shields the electrophilic center from the backside attack required for the SN2 mechanism. masterorganicchemistry.com Consequently, nucleophilic substitution on neopentyl systems is exceptionally slow. masterorganicchemistry.comacs.org Studies have shown that neopentyl bromide reacts approximately 100,000 times slower than other primary alkyl bromides under SN2 conditions. acs.org While nucleophilic substitution can occur, it does so at a rate that is five orders of magnitude less than in less hindered compounds. stackexchange.com For practical purposes, neopentyl halides and their sulfonate ester analogues are often considered inert to the SN2 reaction under standard conditions. masterorganicchemistry.com

The dramatically reduced reactivity of neopentyl systems is a classic example of steric hindrance. wikipedia.org Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org In the case of this compound, the large (CH₃)₂C(NO₂) group prevents the nucleophile from approaching the CH₂ group to which the mesylate leaving group is attached. masterorganicchemistry.com

While steric repulsion is the most cited reason for the low reactivity, more detailed computational studies offer a nuanced perspective. Quantum chemical calculations suggest that for bulky substrates, the activation barrier in SN2 reactions is not solely due to increased steric repulsion in the transition state. nih.gov Instead, the high barrier is also attributed to a weakening of electrostatic attraction and, critically, a loss of favorable orbital interactions between the nucleophile and the substrate as they form the transition state. nih.gov

The nitro group on the quaternary carbon is strongly electron-withdrawing. wikipedia.org This electronic effect primarily influences the stability of any potential positive charge on the adjacent carbon, which would be relevant in SN1-type reactions. However, for the SN2 pathway, the overwhelming factor governing reactivity is the steric bulk of the neopentyl-like structure.

The rate of an SN2 reaction is also highly dependent on the ability of the leaving group to depart. pitt.edu Good leaving groups are the conjugate bases of strong acids, as they are stable as anions. pitt.eduperiodicchemistry.com Sulfonate esters are excellent leaving groups for this reason. periodicchemistry.com By converting an alcohol to a sulfonate ester, its reactivity in substitution reactions becomes comparable to that of an alkyl halide. periodicchemistry.com

Among the commonly used sulfonate esters, there is a clear hierarchy in leaving group ability, which directly translates to reaction rates. The trifluoromethanesulfonate (B1224126) (triflate) group is one of the best leaving groups known, significantly more reactive than methanesulfonate (mesylate) and p-toluenesulfonate (tosylate). acs.org The exceptional ability of the triflate anion to stabilize the negative charge is due to the powerful inductive effect of the three fluorine atoms and resonance.

A study on the nucleophilic substitution of neopentyl-type systems found the following order of reactivity for leaving groups: Triflate > Iodide > Bromide > p-Toluenesulfonate > Methanesulfonate. acs.org Despite the inherent slowness of reactions on the neopentyl skeleton, choosing a highly reactive leaving group like triflate can make such substitutions feasible. acs.org

| Leaving Group | Abbreviation | Structure of Anion | Relative Reactivity (Approx.) | Conjugate Acid pKa (Approx.) |

|---|---|---|---|---|

| Trifluoromethanesulfonate (Triflate) | OTf | CF₃SO₃⁻ | ~56,000 | ~ -14 |

| Iodide | I | I⁻ | ~2 | ~ -10 |

| p-Toluenesulfonate (Tosylate) | OTs | CH₃C₆H₄SO₃⁻ | ~0.7 | ~ -2.8 |

| Methanesulfonate (Mesylate) | OMs | CH₃SO₃⁻ | 1 | ~ -1.9 |

| Chloride | Cl | Cl⁻ | ~0.001 | ~ -7 |

Note: Relative reactivity values can vary significantly depending on the substrate, nucleophile, and solvent system. The values presented are illustrative of the general trend. Data adapted from various sources for comparison. pitt.eduacs.org

Reactivity Governing the Nitro Functionality

Aliphatic nitro compounds can exhibit acidity at the carbon atom alpha (adjacent) to the nitro group. wikipedia.org The strong electron-withdrawing nature of the nitro group stabilizes the conjugate base, which is known as a nitronate or aci-nitro anion. wikipedia.orgwikipedia.org The pKₐ of these α-protons is typically around 17, allowing for deprotonation by a sufficiently strong base. wikipedia.org

However, a critical structural feature of this compound, (CH₃)₂C(NO₂)CH₂OMs, is the absence of any protons on the carbon atom alpha to the nitro group. The α-carbon is a quaternary carbon, bonded to two methyl groups, the CH₂OMs group, and the nitrogen of the nitro group. As there are no α-hydrogens, the formation of a nitronate anion via direct proton abstraction is not a possible reaction pathway for this specific compound.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitronate anion and a carbonyl compound (an aldehyde or ketone). wikipedia.org The reaction is initiated by the base-catalyzed formation of the nitronate, which then acts as a nucleophile. wikipedia.org

Given that this compound cannot form a nitronate anion due to the lack of α-protons, it cannot participate as the nucleophilic component in a Henry reaction. This structural constraint renders it inert in this type of transformation, a key distinction from primary or secondary nitroalkanes that possess acidic α-protons.

Proton Abstraction and Nitronate Anion Chemistry

Intermolecular Michael Addition Processes

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. organic-chemistry.org Nitroalkanes, with their electron-withdrawing nitro group, can be deprotonated to form resonance-stabilized carbanions (nitronates), which are effective nucleophiles in Michael additions. organic-chemistry.orgsctunisie.org

For this compound, the tertiary nature of the nitro-bearing carbon presents a significant steric barrier to its participation as a Michael donor. While primary and secondary nitroalkanes are commonly employed in Michael additions, the use of tertiary nitroalkanes is less frequent due to the steric hindrance around the carbanionic center. acs.org However, under suitable basic conditions, the formation of the tertiary nitronate from this compound is feasible. The reaction would proceed via the deprotonation of the α-carbon, a process that is generally slower for tertiary nitroalkanes compared to their primary and secondary counterparts.

The general mechanism for the Michael addition of a nitroalkane is depicted below:

Deprotonation: A base abstracts a proton from the carbon atom bearing the nitro group to form a resonance-stabilized nitronate ion.

Nucleophilic Attack: The nitronate ion attacks the β-carbon of an α,β-unsaturated acceptor.

Protonation: The resulting enolate is protonated to yield the final adduct.

Recent advancements have demonstrated the successful Michael addition of sterically hindered nitroalkanes using potent catalysts and optimized reaction conditions, suggesting that this compound could potentially react with highly reactive Michael acceptors. acs.org

Table 1: Factors Influencing Michael Addition of Tertiary Nitroalkanes

| Factor | Influence on Reactivity |

| Steric Hindrance | Decreases the rate of both deprotonation and nucleophilic attack. |

| Base Strength | A strong base is required to efficiently generate the tertiary nitronate. |

| Acceptor Reactivity | Highly electrophilic Michael acceptors are more likely to react. |

| Solvent | Polar aprotic solvents are typically favored to solvate the cation of the base without protonating the nitronate. |

Electrophilic Activation of Nitroalkane Derivatives

While the nitroalkane is typically viewed as a nucleophile precursor, it can also be activated to serve as an electrophile. frontiersin.org This activation can be achieved through various means, often involving protonation or complexation of the nitro group. In the case of this compound, the presence of the strongly electron-withdrawing methanesulfonate group can influence the electrophilicity of the molecule.

One pathway for electrophilic activation involves the tautomerization of the nitroalkane to its aci-nitro form (a nitronic acid), which can be facilitated by Brønsted or Lewis acids. frontiersin.org The aci-nitro form can then be attacked by nucleophiles. The methanesulfonate group, being an excellent leaving group, could potentially be displaced in a nucleophilic substitution reaction, although this would be highly dependent on the reaction conditions and the nature of the nucleophile.

Furthermore, the nitro group itself can be activated. For instance, treatment with a strong acid can lead to the formation of a nitronium ion-like species, rendering the molecule susceptible to attack by electron-rich species. libretexts.org In the context of this compound, the combination of the nitro group and the sulfonate ester creates a complex electronic environment that could be exploited for specific electrophilic transformations. A study on nitroCBI prodrugs demonstrated that sulfonate leaving groups significantly impact the reactivity of nitro-containing compounds, highlighting the role of the sulfonate in modulating electronic properties and subsequent chemical behavior. nih.gov

Nitro Group as a Labile Functional Group in Specific Transformations

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable synthetic intermediate. nih.gov This lability is a key aspect of the chemical reactivity of this compound.

One of the most common transformations of the nitro group is its reduction. Depending on the reducing agent and reaction conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. wikipedia.orgnih.gov For instance, catalytic hydrogenation over palladium on carbon is a standard method for reducing nitroalkanes to primary amines. wikipedia.org The reduction of this compound would yield 2-amino-2-methylpropyl methanesulfonate, a potentially useful building block.

The nitro group can also participate in elimination reactions, particularly if there is an adjacent proton. In the case of this compound, the absence of a proton on the nitro-bearing carbon prevents direct elimination. However, under certain conditions, more complex fragmentation pathways might be initiated.

Table 2: Potential Transformations of the Nitro Group in this compound

| Transformation | Product Functional Group |

| Reduction | Amino (-NH2), Hydroxylamino (-NHOH), Nitroso (-NO) |

| Denitration | Replacement of the nitro group with a hydrogen atom. |

Unimolecular Decomposition Pathways and Thermal Stability of Nitroalkanes

The thermal stability of nitroalkanes is a critical consideration in their handling and application. Unimolecular decomposition pathways often involve the cleavage of the carbon-nitro (C-N) bond.

Kinetic and Thermodynamic Aspects of C-N Bond Scission

The primary unimolecular decomposition pathway for many nitroalkanes is the homolytic cleavage of the C-N bond to generate an alkyl radical and nitrogen dioxide (NO2). The energy required for this bond scission is a key determinant of the compound's thermal stability.

For this compound, the C-N bond is at a tertiary carbon atom. The stability of the resulting tertiary alkyl radical is greater than that of primary or secondary radicals, which would suggest a lower C-N bond dissociation energy compared to analogous primary or secondary nitroalkanes. However, the bulky neopentyl-like structure of the 2-methyl-2-propyl group introduces significant steric strain, which can influence the kinetics of bond cleavage. masterorganicchemistry.com

Influence of Substituents on Nitroalkane Reactivity ("Nitroalkane Anomaly")

The "nitroalkane anomaly" refers to the unusual observation that in some reactions, the effect of a substituent on the rate of a reaction (kinetics) is significantly different from its effect on the equilibrium of the reaction (thermodynamics), often leading to Brønsted coefficients (α) that fall outside the expected range of 0 to 1. sc.edusc.edu This phenomenon is often attributed to an imbalance in the development of charge and bond formation/cleavage at the transition state. sc.edu

In the context of this compound, the substituents are the tertiary alkyl group and the methanesulfonate group. The tertiary nature of the carbon bearing the nitro group introduces significant steric hindrance. This steric bulk can slow down the rate of reactions involving this center, such as proton transfer or nucleophilic attack, potentially leading to anomalous kinetic behavior. masterorganicchemistry.com For instance, in S_N2 reactions, neopentyl halides are notoriously unreactive due to steric hindrance, a principle that would extend to analogous systems like this compound. masterorganicchemistry.com

The strongly electron-withdrawing methanesulfonate group will influence the acidity of any α-protons (though absent in this specific molecule) and the stability of any anionic intermediates. In related systems, the interplay between steric and electronic effects of substituents on nitroalkane reactivity has been shown to be complex. rsc.org While a direct link of this compound to the classic "nitroalkane anomaly" as described for proton transfer reactions is speculative without experimental data, the structural features of the molecule suggest that its reactivity would be heavily influenced by both steric and electronic substituent effects.

Structural and Spectroscopic Characterization for Reactivity Correlation

X-ray Crystallography of 2-Methyl-2-nitropropyl Methanesulfonate (B1217627) and Related Systems

The crystal packing of organic molecules is dictated by a variety of intermolecular forces. In the case of 2-Methyl-2-nitropropyl methanesulfonate, the prominent functional groups—the nitro (NO₂) and methanesulfonate (CH₃SO₃)—are expected to play a significant role in directing the assembly of the crystal lattice.

The nitro group, with its polarized N-O bonds, and the sulfonate group, with its three oxygen atoms, are excellent hydrogen bond acceptors. It is highly probable that weak C-H···O hydrogen bonds are a dominant feature in the crystal packing of this compound. These interactions would involve the methyl and methylene (B1212753) hydrogens of the 2-methyl-2-nitropropyl and methanesulfonate groups acting as hydrogen bond donors to the oxygen atoms of the nitro and sulfonate groups of neighboring molecules. Such interactions are a common motif in the crystal structures of nitro-substituted organic compounds and sulfonate esters. numberanalytics.comwpmucdn.com

A hypothetical data table of expected intermolecular contact distances based on related structures is presented below.

| Intermolecular Interaction | Typical Distance (Å) | Atoms Involved |

| C-H···O (Nitro) | 2.2 - 2.8 | C-H (alkyl) and O-N (nitro) |

| C-H···O (Sulfonate) | 2.3 - 2.9 | C-H (alkyl) and O-S (sulfonate) |

| van der Waals contacts | > 3.0 | Various non-bonded atoms |

The conformation of this compound, particularly the torsional angles between the nitro group, the central carbon, and the methanesulfonate leaving group, will significantly influence its reactivity. The nitro group can adopt various conformations due to a balance between intramolecular steric hindrance and crystal packing forces. numberanalytics.comyoutube.com The rotational barrier around the C-C and C-S bonds will determine the population of different conformational isomers in solution.

The stereochemical outcome of reactions at the carbon atom bearing the nitro and methanesulfonate groups will be directly affected by its conformation. For nucleophilic substitution reactions, the trajectory of the incoming nucleophile will be influenced by the steric bulk of the nitro and methyl groups. The conformation of the molecule can dictate whether a reaction proceeds with high or low stereoselectivity . masterorganicchemistry.comyoutube.com For instance, in an Sₙ2-type reaction, the nucleophile must approach from the backside of the leaving group, and the conformational arrangement of the other substituents will affect the ease of this approach.

Computational studies, such as those using Density Functional Theory (DFT), on related nitroalkenes have shown that the electronic properties and the nature of substituents can influence the reaction mechanism and stereoselectivity of cycloaddition reactions. researchgate.netresearchgate.net Similar computational approaches could predict the preferred conformations and their relative energies for this compound, providing insight into its reactive properties.

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates

To fully understand the reactivity of this compound, it is essential to study the transient species that are formed during its chemical transformations. A variety of advanced spectroscopic techniques are employed to detect and characterize these short-lived reaction intermediates . numberanalytics.comnumberanalytics.com

Time-Resolved Spectroscopy : Techniques such as transient absorption spectroscopy and time-resolved infrared (TRIR) spectroscopy can monitor reactions on very short timescales (femtoseconds to seconds). numberanalytics.comperkinelmer.com These methods would be invaluable for observing any carbocationic or radical intermediates that might form upon the departure of the methanesulfonate leaving group.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR allows for the real-time monitoring of a chemical reaction within the NMR spectrometer. researchgate.netnih.gov By acquiring spectra at various time points, it is possible to identify and quantify reactants, products, and, under favorable conditions, long-lived intermediates. Low-temperature NMR can be particularly useful for stabilizing and observing otherwise transient species. numberanalytics.com

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution. numberanalytics.comnih.gov By directly sampling the reaction mixture, it is possible to identify the mass-to-charge ratio of ionic intermediates, providing direct evidence for their existence.

Operando Spectroscopy : This approach involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions. numberanalytics.com For reactions involving this compound that are catalyzed, operando techniques like operando IR or Raman spectroscopy could provide a direct correlation between the catalyst's state and the formation of specific intermediates. numberanalytics.comacs.org

The application of these techniques can provide a comprehensive picture of the reaction mechanism, moving beyond the simple analysis of starting materials and final products.

The table below summarizes some advanced spectroscopic techniques and the information they can provide about reaction intermediates.

| Spectroscopic Technique | Information Provided | Timescale |

| Transient Absorption Spectroscopy | Electronic structure of intermediates | Femtoseconds to seconds |

| Time-Resolved Infrared (TRIR) | Vibrational modes of intermediates | Microseconds to seconds |

| In-situ NMR Spectroscopy | Detailed structural information | Seconds to hours |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Mass-to-charge ratio of ionic intermediates | Continuous |

| Operando Raman Spectroscopy | Vibrational information under reaction conditions | Seconds to minutes |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) methods are instrumental in dissecting the complex reaction mechanisms available to 2-Methyl-2-nitropropyl methanesulfonate (B1217627). Due to the presence of two distinct functional groups—the nitro group and the methanesulfonate ester—a variety of reaction pathways can be computationally explored.

The tertiary nitroalkane moiety is of significant interest. Unlike primary and secondary nitroalkanes, the alpha-carbon of 2-Methyl-2-nitropropyl methanesulfonate lacks a proton, which precludes typical base-catalyzed reactions like the Henry reaction. However, other transformations can be modeled. For instance, theoretical studies can investigate the reduction of the nitro group. QM calculations, often employing Density Functional Theory (DFT), can map the stepwise reduction to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding amine. These studies would calculate the geometries and energies of all reactants, intermediates, transition states, and products along the reaction coordinate.

Another key area of investigation is the reactivity of the methanesulfonate group, which is an excellent leaving group. Nucleophilic substitution reactions at the propyl chain are a primary focus. QM simulations can model the attack of various nucleophiles on the carbon atom attached to the oxygen of the sulfonate ester. The bimolecular nucleophilic substitution (SN2) mechanism is a likely pathway that can be computationally modeled. mdpi.comlibretexts.org The potential energy surface (PES) for an SN2 reaction, showing the formation of an initial complex between the nucleophile and the substrate, the transition state, and the final products, can be thoroughly analyzed. mdpi.com The influence of solvent on the reaction barriers can also be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.comarkat-usa.org

Furthermore, elimination reactions, potentially competing with substitution, can be studied. Although the absence of an alpha-proton to the nitro group prevents a simple E2-type elimination leading to a nitroalkene, other fragmentation pathways under specific conditions (e.g., thermal or photochemical) could be explored computationally. QM methods can help determine the favorability of substitution versus elimination pathways by comparing the activation energies for each.

Prediction of Molecular Reactivity Descriptors

Conceptual DFT provides a powerful framework for predicting the reactivity of this compound through the calculation of various molecular reactivity descriptors. These descriptors offer a quantitative measure of the molecule's propensity to undergo certain types of reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. For this compound, the HOMO is likely to be localized on the nitro group and the non-bonding oxygen atoms of the methanesulfonate, suggesting these are the primary sites for electrophilic attack. The LUMO is expected to be centered on the carbon atom attached to the methanesulfonate group and the nitrogen atom of the nitro group, indicating the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. hakon-art.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of both the nitro and methanesulfonate groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms and the carbon atom bonded to the sulfonate oxygen, highlighting them as sites for nucleophilic interaction.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui functions (f(r)) , can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. hakon-art.com

Below is an interactive data table summarizing the conceptually predicted molecular reactivity descriptors for this compound, based on general principles of similar compounds.

| Descriptor | Predicted Nature for this compound | Significance |

| HOMO Energy | Relatively low, indicating moderate electron-donating ability. | A lower HOMO energy suggests a higher ionization potential and greater stability against oxidation. |

| LUMO Energy | Low, indicating a good electron-accepting ability. | A low-lying LUMO makes the molecule susceptible to nucleophilic attack, particularly at the carbon adjacent to the methanesulfonate group. |

| HOMO-LUMO Gap | Moderately large. | A larger gap is associated with higher kinetic stability and lower chemical reactivity. hakon-art.com |

| Chemical Potential (μ) | Negative, characteristic of a stable molecule. | This value indicates that the molecule will not spontaneously lose electrons. |

| Chemical Hardness (η) | Moderately high. | This suggests a significant resistance to changes in its electron configuration. |

| Electrophilicity Index (ω) | Moderate to high, influenced by the strongly electron-withdrawing nitro and methanesulfonate groups. | This highlights the molecule's character as a good electrophile, readily reacting with nucleophiles. |

| Fukui Function (f-) | Highest values expected on the carbon atom attached to the methanesulfonate oxygen and the nitrogen of the nitro group. | Predicts the most likely sites for nucleophilic attack. |

| Fukui Function (f+) | Highest values anticipated on the oxygen atoms of the nitro and methanesulfonate groups. | Predicts the most likely sites for electrophilic attack. |

Simulation of Transition States and Energy Landscapes for Transformations

The simulation of transition states (TS) and the mapping of potential energy landscapes are cornerstones of computational reaction dynamics, providing a detailed picture of how chemical transformations occur.

For this compound, a key transformation to simulate is the nucleophilic substitution at the propyl group. Computational methods can locate the SN2 transition state structure, which is characterized by the incoming nucleophile and the departing methanesulfonate group being partially bonded to the central carbon atom. libretexts.orgnih.gov The energy of this transition state determines the activation energy of the reaction, and thus its rate. Frequency calculations are performed to confirm the nature of the stationary points: a minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arkat-usa.org

The energy landscape for a reaction is a multi-dimensional surface that represents the potential energy of the system as a function of the geometric coordinates of the atoms. arkat-usa.org By mapping this landscape, chemists can identify the most favorable reaction pathways, including any intermediates and competing side reactions. For instance, in the case of nucleophilic substitution on this compound, the energy landscape would depict the relative energies of the reactants, the pre-reaction complex, the transition state, the post-reaction complex, and the products. mdpi.com

Computational studies can also model more complex processes. For example, the thermal decomposition of the molecule can be investigated by simulating the homolytic cleavage of bonds, such as the C-N or S-O bonds. The energy barriers for these bond-breaking events can be calculated to predict the molecule's thermal stability. The search for transition states in such reactions helps to understand the initial steps of decomposition.

The table below illustrates the types of data that would be generated from a computational study of the SN2 reaction of this compound with a generic nucleophile (Nu-).

| Parameter | Description |

| Reactant Complex Energy (ERC) | The energy of the stabilized complex formed between the nucleophile and the substrate before the reaction. |

| Transition State Energy (ETS) | The energy of the highest point on the reaction pathway, which determines the reaction rate. |

| Product Complex Energy (EPC) | The energy of the complex formed between the product and the leaving group after the reaction. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactant complex (ETS - ERC). A lower activation energy implies a faster reaction. |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction, calculated as the difference between the energy of the products and the reactants. A negative value indicates an exothermic reaction. |

| Key Bond Distances in TS | The partial bond lengths of the incoming nucleophile to the carbon (Nu-C) and the carbon to the leaving group (C-O) in the transition state structure, providing insight into the nature of the TS. |

| Imaginary Frequency of TS | The single imaginary vibrational frequency of the transition state, the motion of which corresponds to the transformation from reactants to products. Its value can be related to the shape of the energy barrier. |

Through these computational approaches, a comprehensive, atomistic-level understanding of the chemical behavior of this compound can be achieved, guiding further experimental work and application.

Synthetic Applications of 2 Methyl 2 Nitropropyl Methanesulfonate As a Versatile Building Block

Participation in Carbon-Carbon Bond-Forming Reactions

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. Nitro compounds are valuable precursors in this regard, often serving as nucleophilic partners in reactions like the Michael addition or as precursors to other reactive intermediates. wikipedia.org

Strategic Utility in Spiroketal Synthesis

Spiroketals are structural motifs present in a wide array of natural products. Their synthesis often involves the cyclization of a dihydroxy ketone or its synthetic equivalent. While there are numerous strategies for spiroketal synthesis, the direct application of 2-Methyl-2-nitropropyl methanesulfonate (B1217627) in this context is not described in the available literature. Hypothetically, its structure does not lend itself directly to common spiroketalization pathways, which typically require a precursor containing two hydroxyl groups and a ketone or a masked ketone functionality.

Precursor for Reactive Ortho-Quinodimethanes

Ortho-quinodimethanes (o-QDMs) are highly reactive intermediates that readily undergo [4+2] cycloaddition reactions (Diels-Alder reactions) to form complex polycyclic systems. wikipedia.org The generation of o-QDMs often involves the elimination of two leaving groups from a 1,2-disubstituted ortho-xylene derivative. A search of the scientific literature does not yield examples of 2-Methyl-2-nitropropyl methanesulfonate being used as a precursor for o-QDMs. The structure of the title compound is aliphatic and lacks the necessary ortho-disubstituted aromatic ring required to generate a classical o-QDM.

Synthesis of Complex Polyfunctionalized Systems

Nitroalkanes are well-known building blocks for creating polyfunctionalized molecules. The nitro group can act as an electron-withdrawing group to facilitate reactions such as the Michael addition, providing a route to 1,5-dicarbonyl compounds or their analogues after subsequent transformations. masterorganicchemistry.comorganic-chemistry.org For instance, nitroalkanes can serve as Michael donors in conjugate additions to activated olefins. organic-chemistry.org

While this general reactivity is established for simple nitroalkanes like 2-nitropropane (B154153), specific studies detailing the use of this compound as a Michael donor or for the synthesis of other complex polyfunctionalized systems are not found in the searched literature. The presence of the methanesulfonate group could potentially offer a handle for subsequent reactions, but its specific utility in tandem with the tertiary nitro group for this purpose remains underexplored in published research.

Preparation of Diverse Nitrogen-Containing Organic Molecules

The transformation of the nitro group into other nitrogen-containing functionalities, such as azides, amines, and hydroxylamines, is a fundamental process in organic synthesis.

Accessing Azido-Substituted Derivatives

The methanesulfonate (mesylate) group is an excellent leaving group, readily displaced by nucleophiles in SN2 reactions. Nucleophilic substitution with sodium azide (B81097) is a standard method for introducing the azido (B1232118) functionality.

A plausible, though not explicitly documented, reaction for this compound would be its treatment with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This reaction would be expected to yield 1-azido-2-methyl-2-nitropropane.

| Reactant | Reagent | Product |

| This compound | Sodium Azide (NaN₃) | 1-Azido-2-methyl-2-nitropropane |

This reaction is based on established principles of nucleophilic substitution and has not been specifically reported for this substrate in the available literature.

Transformations to Amine and Hydroxylamine Derivatives

The reduction of nitro compounds is a primary route to amines and hydroxylamines. The outcome of the reduction often depends on the specific reagents and reaction conditions employed.

For the related compound, 2-methyl-2-nitropropane, reduction to the corresponding hydroxylamine, N-tert-butylhydroxylamine, can be achieved using reagents like aluminum amalgam. orgsyn.org A similar transformation could be envisioned for this compound, although the compatibility of the mesylate group under these reductive conditions would need to be considered.

Further reduction of the nitro group, typically using stronger reducing agents or catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni), leads to the formation of the primary amine. Applying this to this compound would likely yield 2-amino-2-methylpropyl methanesulfonate, assuming the mesylate group remains intact.

| Starting Material | Transformation | Product |

| This compound | Partial Reduction (e.g., Zn/NH₄Cl) | 2-(Hydroxyamino)-2-methylpropyl methanesulfonate |

| This compound | Full Reduction (e.g., H₂/Pd-C) | 2-Amino-2-methylpropyl methanesulfonate |

These proposed transformations are based on the known reactivity of the nitro group. Specific experimental data for these reactions with this compound are not available in the searched literature.

Implementation in Heterocyclic Compound Synthesis (e.g., Pyrazole (B372694) Derivatives)

The utilization of this compound as a precursor for the synthesis of heterocyclic compounds, particularly pyrazole derivatives, is not a widely documented synthetic pathway in the reviewed scientific literature. Extensive searches of chemical databases and scholarly articles did not yield specific examples or established methodologies for the direct conversion of this compound into pyrazole-containing structures.

The synthesis of pyrazole derivatives typically involves the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This classical approach, along with more modern variations, remains the cornerstone of pyrazole synthesis. While nitroalkanes and methanesulfonate esters are versatile functional groups in organic synthesis, their combined presence in this compound does not appear to lend itself to the common strategies employed for constructing the pyrazole ring.

Researchers seeking to synthesize pyrazole derivatives have a multitude of other, more established starting materials and synthetic routes at their disposal. These methods offer high yields, regioselectivity, and a broad substrate scope, making them the preferred choice for accessing this important class of heterocyclic compounds.

Emerging Research Directions and Future Prospects

Development of Catalytic Asymmetric Transformations

The presence of a tertiary nitro group in 2-methyl-2-nitropropyl methanesulfonate (B1217627) presents a significant, yet rewarding, challenge in stereoselective synthesis. The development of catalytic asymmetric methods to introduce this moiety or to transform the existing structure is a paramount objective. Current research in the broader field of nitroalkane chemistry offers valuable precedents.

The asymmetric conjugate addition of nitroalkanes to various electron-deficient olefins is a well-established strategy for creating chiral nitro compounds. acs.orgmdpi.comnih.govrsc.org Organocatalysis, in particular, has emerged as a powerful tool. Chiral amines, such as those derived from phenylalanine or cinchona alkaloids, have been successfully employed to catalyze the enantioselective Michael addition of nitroalkanes to enones and nitroalkenes. acs.orgrsc.org These catalysts operate through the formation of chiral enamines or by activating the reactants through hydrogen bonding, thereby controlling the stereochemical outcome. For instance, novel imidazoline (B1206853) catalysts have demonstrated high enantioselectivity in the 1,4-addition of nitroalkanes to enones. acs.org

Furthermore, biocatalysis offers a promising avenue. Engineered enzymes, such as flavin-dependent 'ene'-reductases (EREDs), have been developed to catalyze the asymmetric C-alkylation of nitroalkanes, a reaction not observed in nature. nih.gov This photoenzymatic approach allows for the stereoselective formation of tertiary nitroalkanes, which are direct precursors to valuable α-tertiary amines. nih.gov The application of such engineered enzymes to substrates like 2-methyl-2-nitropropyl methanesulfonate could provide a direct and highly enantioselective route to chiral derivatives.

Future research in this area will likely focus on designing and screening new generations of organocatalysts and engineered enzymes specifically tailored for the steric and electronic properties of this compound and its precursors. The goal will be to achieve high yields and enantioselectivities, thus providing access to a new library of chiral building blocks for pharmaceutical and materials science applications. nih.gov

Integration into Flow Chemistry and Sustainable Synthesis Initiatives

The synthesis and manipulation of nitro compounds often involve highly exothermic and potentially hazardous reactions. amt.uk Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, presents an ideal platform for handling such processes. amt.ukresearchgate.netd-nb.infonih.govmdpi.com

Sustainable synthesis is a key driver in modern chemistry, and the use of nitro compounds as versatile building blocks aligns with this philosophy. nih.gov The nitro group can be readily converted into a variety of other functionalities, most notably amines, making nitroalkanes valuable intermediates. nih.govacs.org By developing a flow-based synthesis of this compound, chemists can create a safer and more efficient pipeline to a range of downstream products. This approach is particularly relevant for the pharmaceutical industry, where the continuous manufacturing of active pharmaceutical ingredients (APIs) is gaining traction. researchgate.netd-nb.info

Future work should focus on developing robust and scalable flow protocols for the synthesis of this compound and its derivatives. This will involve optimizing reaction conditions, exploring different reactor designs, and integrating in-line analytical techniques for real-time monitoring and control.

Exploration of Novel Reaction Manifolds and Applications

The bifunctional nature of this compound, possessing both a nitro group and a methanesulfonate leaving group, opens the door to a wide array of potential transformations. While the reactivity of each functional group is individually well-understood, the interplay between them in a single molecule is an area ripe for exploration.

The nitro group can act as a powerful electron-withdrawing group, activating the α-carbon for nucleophilic attack or serving as a precursor to a nitroso group for cycloaddition reactions. nih.govrsc.orgorgsyn.org The methanesulfonate, being an excellent leaving group, can be displaced by a variety of nucleophiles in SN2 reactions. The combination of these two functionalities could enable novel tandem or cascade reactions. For instance, an intramolecular reaction could be envisioned where a nucleophile, generated at a position activated by the nitro group, displaces the mesylate to form a cyclic product.

Furthermore, the development of divergent synthetic pathways, where slight modifications in reaction conditions (e.g., choice of base or solvent) lead to completely different product scaffolds, is a highly sought-after goal in organic synthesis. rsc.org By systematically screening different reagents and conditions, it may be possible to unlock novel reaction manifolds for this compound, leading to the synthesis of unique and complex molecular architectures.

The potential applications of this compound and its derivatives are currently unexplored. However, given that nitro compounds are precursors to many biologically active molecules, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties. nih.govmdpi.com Future research should therefore include the synthesis of a diverse library of derivatives and their subsequent screening for biological activity.

Computational Design of Enhanced Reactivity and Selectivity in Analogous Systems

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. ethz.chresearchgate.netnih.govmdpi.comescholarship.orgresearchgate.netmdpi.comresearchgate.netmdpi.comtuwien.atchemrevlett.com In the context of this compound, computational methods can provide deep insights into its electronic structure, reaction mechanisms, and the factors governing stereoselectivity in its transformations.

Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, allowing for the rational design of catalysts that lower the activation energy and favor the formation of a desired stereoisomer. ethz.chnih.govmdpi.com For example, in the development of catalytic asymmetric transformations, computational modeling can help to elucidate the non-covalent interactions between the substrate, catalyst, and reagents that are responsible for enantioselection. This understanding can guide the modification of the catalyst structure to improve its performance.

Moreover, computational studies can be employed to explore the conformational landscape of this compound and its derivatives, which is crucial for understanding their reactivity. tuwien.at Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules in solution, revealing how solvent effects and conformational flexibility influence reaction outcomes. escholarship.org

For analogous systems, computational approaches have been successfully used to design catalysts for a variety of transformations, including hydrogenations and C-H bond activations. nih.govmdpi.com By applying these methods to reactions involving this compound, researchers can accelerate the discovery of new, efficient, and selective synthetic methods. This in silico approach, when used in conjunction with experimental work, can significantly reduce the time and resources required for catalyst development and reaction optimization.

Future computational work should aim to build accurate models for the reactions of this compound, validate these models against experimental data, and then use them to predictively design new catalysts and reaction conditions with enhanced reactivity and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.